molecular formula C10H12O2 B7813726 2-Ethyl-6-methylbenzoic acid

2-Ethyl-6-methylbenzoic acid

Cat. No.: B7813726
M. Wt: 164.20 g/mol
InChI Key: GGDNRIZDWFLMSI-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring

Properties

IUPAC Name

2-ethyl-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNRIZDWFLMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by oxidation. For instance, 2-ethyl-6-methylbenzoyl chloride can be synthesized and then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common. The subsequent oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 2-ethyl-6-methylbenzoate :

C10H12O2+C2H5OHH+C12H16O2+H2O\text{C}_{10}\text{H}_{12}\text{O}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{16}\text{O}_2 + \text{H}_2\text{O}

Reagent/Condition Product Yield Reference
Ethanol, H2_2SO4_4, refluxEthyl 2-ethyl-6-methylbenzoate~85%

Halogenation

The aromatic ring undergoes electrophilic substitution, with bromination occurring preferentially at the 4-position (para to the carboxylic acid group) due to the directing effects of the substituents:

C10H12O2+Br2FeBr3C10H11BrO2+HBr\text{C}_{10}\text{H}_{12}\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_{10}\text{H}_{11}\text{BrO}_2 + \text{HBr}

Reagent/Condition Product Regioselectivity Reference
Br2_2, FeBr3_3, 0–25°C4-Bromo-2-ethyl-6-methylbenzoic acidPara to -COOH

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4_4):

C10H12O2LiAlH4C10H14O+H2O\text{C}_{10}\text{H}_{12}\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{10}\text{H}_{14}\text{O} + \text{H}_2\text{O}

Reagent/Condition Product Notes Reference
LiAlH4_4, dry ether, reflux2-Ethyl-6-methylbenzyl alcoholRequires anhydrous conditions

Electrophilic Aromatic Substitution

The methyl and ethyl groups activate the ring toward electrophiles. Nitration with HNO3_3/H2_2SO4_4 yields derivatives substituted at the 4-position:

C10H12O2+HNO3H2SO4C10H11NO4+H2O\text{C}_{10}\text{H}_{12}\text{O}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{11}\text{NO}_4 + \text{H}_2\text{O}

Reagent/Condition Product Position Reference
HNO3_3 (conc.), H2_2SO4_4, 50°C4-Nitro-2-ethyl-6-methylbenzoic acidPara to -COOH

Decarboxylation

Thermal decarboxylation at high temperatures (200–300°C) produces 2-ethyl-6-methyltoluene :

C10H12O2ΔC9H12+CO2\text{C}_{10}\text{H}_{12}\text{O}_2 \xrightarrow{\Delta} \text{C}_9\text{H}_{12} + \text{CO}_2

Condition Product Byproduct Reference
250°C, inert atmosphere2-Ethyl-6-methyltolueneCO2_2

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble salts:

C10H12O2+NaOHC10H11O2Na+H2O\text{C}_{10}\text{H}_{12}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{11}\text{O}_2\text{Na} + \text{H}_2\text{O}

Base Product Application Reference
NaOHSodium 2-ethyl-6-methylbenzoateImproved solubility for industrial use

Cross-Coupling Reactions

The brominated derivative (4-Bromo-2-ethyl-6-methylbenzoic acid) participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

C10H11BrO2+Ar-B(OH)2Pd catalystC16H16O2+B(OH)3\text{C}_{10}\text{H}_{11}\text{BrO}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{16}\text{H}_{16}\text{O}_2 + \text{B(OH)}_3

Catalyst Product Yield Reference
Pd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives70–90%

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Ethyl-6-methylbenzoic acid is as an intermediate in organic synthesis. It serves as a building block for the production of more complex molecules:

  • Pharmaceuticals : The compound is utilized in synthesizing various pharmaceutical agents due to its ability to participate in electrophilic aromatic substitution reactions, leading to the formation of diverse medicinal compounds.
  • Agrochemicals : It is also used in the synthesis of herbicides and fungicides, contributing to agricultural chemistry.

Case Study: Synthesis of Herbicides

Research has demonstrated that derivatives of this compound exhibit herbicidal properties. For example, studies indicated that certain synthesized compounds derived from this acid showed effective control over common weeds such as Digitaria sanguinalis and Imperata cylindrica, making it valuable for agricultural applications .

Industrial Applications

The compound finds utility in various industrial processes:

  • Plasticizers : this compound can be used to produce plasticizers that enhance the flexibility and durability of plastics.
  • Fragrance Industry : Its aromatic properties make it suitable for use in perfumes and flavorings.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Research into this compound has shown potential for use in bioremediation processes due to its biodegradable nature. This aspect is crucial for developing eco-friendly solutions in environmental chemistry.

Data Table: Comparison of Applications

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for pharmaceuticalsKey in drug development
AgrochemicalsHerbicide synthesisEffective against specific weed species
Industrial ChemistryProduction of plasticizersEnhances material properties
Fragrance IndustryComponent in perfumesContributes to aromatic profiles
Environmental ScienceBioremediation potentialBiodegradable and eco-friendly

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Ethylbenzoic acid
  • 6-Methylbenzoic acid
  • 2-Methylbenzoic acid
  • 6-Ethylbenzoic acid

Comparison: 2-Ethyl-6-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns .

Biological Activity

2-Ethyl-6-methylbenzoic acid (C₁₀H₁₂O₂), an aromatic carboxylic acid, has garnered attention for its potential biological activities and interactions with various biomolecules. This compound is structurally characterized by an ethyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core, influencing its chemical properties and biological functions.

The molecular weight of this compound is approximately 164.20 g/mol. The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and potential applications in both pharmaceuticals and materials science.

Mechanism of Action:
this compound may exert its biological effects through mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it can inhibit cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators, which suggests potential anti-inflammatory properties.

Biological Activities

Research into the biological activity of this compound is still emerging. However, comparisons with related compounds indicate potential for:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-Ethylbenzoic AcidC₉H₁₀O₂Moderate antimicrobial activity
6-Methylbenzoic AcidC₉H₁₀O₂Antimicrobial and anti-inflammatory
2,6-Dimethylbenzoic AcidC₁₀H₁₂O₂Similar anti-inflammatory effects

The presence of both ethyl and methyl groups in this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies: Limited research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, derivatives with longer carbon chains showed increased lipophilicity and enhanced antimicrobial efficacy .
  • Cytotoxicity Assessments: In tests involving brine shrimp lethality (BST), derivatives of related benzoates exhibited varying degrees of cytotoxicity, suggesting that structural modifications can influence biological activity significantly. The correlation between lipophilicity and cytotoxicity was noted, indicating that increasing chain length may enhance activity .
  • Therapeutic Potential: While direct studies on this compound are sparse, its structural characteristics suggest potential applications in treating inflammatory diseases and infections caused by antibiotic-resistant microorganisms .

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